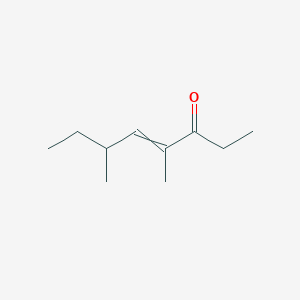![molecular formula C12H33Si3Ti B14609825 Titanium(3+) tris[(trimethylsilyl)methanide] CAS No. 60820-01-1](/img/structure/B14609825.png)
Titanium(3+) tris[(trimethylsilyl)methanide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(3+) tris[(trimethylsilyl)methanide] is a chemical compound that features a titanium ion in the +3 oxidation state coordinated with three tris(trimethylsilyl)methanide ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(3+) tris[(trimethylsilyl)methanide] typically involves the reaction of titanium(III) chloride with tris(trimethylsilyl)methyllithium. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line to prevent oxidation. The general reaction can be represented as follows:
TiCl3+3LiC(SiMe3)3→Ti[C(SiMe3)3]3+3LiCl
The reaction is usually performed in a non-polar solvent such as toluene or hexane, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Titanium(3+) tris[(trimethylsilyl)methanide] are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of large-scale synthesis would involve similar reaction conditions with appropriate scaling and purification techniques.
化学反応の分析
Types of Reactions
Titanium(3+) tris[(trimethylsilyl)methanide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the tris(trimethylsilyl)methanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species .
科学的研究の応用
Titanium(3+) tris[(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and as a catalyst
特性
CAS番号 |
60820-01-1 |
|---|---|
分子式 |
C12H33Si3Ti |
分子量 |
309.51 g/mol |
IUPAC名 |
methanidyl(trimethyl)silane;titanium(3+) |
InChI |
InChI=1S/3C4H11Si.Ti/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;+3 |
InChIキー |
CDMRZWYIAHDVKH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)
![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)
![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)


![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



